
2,4-Dimethylphenyl isothiocyanate
Overview
Description
2,4-Dimethylphenyl isothiocyanate (2,4-DMPITC; CAS 39842-01-8) is an organosulfur compound with the molecular formula C₉H₉NS and a molecular weight of 163.24 g/mol. It features a phenyl ring substituted with methyl groups at the 2- and 4-positions and an electrophilic isothiocyanate (-N=C=S) functional group.
Scientific Research Applications
Antimicrobial Properties
DMPITC exhibits notable antimicrobial properties, making it useful as a preservative in food and pharmaceutical formulations. Its efficacy against a range of pathogens positions it as a potential candidate for developing new antimicrobial agents.
Cancer Research
Research indicates that DMPITC can modulate various biochemical pathways related to cancer development. It has been shown to influence detoxification processes and apoptosis, suggesting potential chemopreventive effects. In vitro studies have demonstrated its capacity to inhibit the proliferation of cancer cell lines, including human breast cancer cells .
Case Study: Effects on Cancer Cell Lines
- A study investigated DMPITC's impact on human breast cancer cells, revealing significant inhibition of cell growth and induction of apoptosis at specific concentrations.
Biochemical Applications
In biochemistry, DMPITC is employed in amino acid sequencing methods such as Edman degradation. This technique allows for the identification of amino acids in peptides, facilitating protein structure analysis. Additionally, its ability to interact with cellular signaling pathways makes it valuable for studying inflammation and cancer progression.
Agricultural Chemistry
DMPITC serves as an intermediate in the synthesis of various agricultural chemicals, including insecticides and herbicides. Its biological activity supports its use in developing compounds aimed at pest control and crop protection .
Safety and Toxicity
While DMPITC has beneficial applications, it is also classified as a hazardous material. It is toxic when inhaled or absorbed through the skin and can cause severe irritation to the eyes . Therefore, handling this compound requires strict safety measures to mitigate health risks.
Summary of Applications
Field | Application | Method/Results |
---|---|---|
Antimicrobial | Preservative in food and pharmaceuticals | Effective against various pathogens |
Cancer Research | Modulation of cancer-related biochemical pathways | Inhibits proliferation of cancer cells; induces apoptosis |
Biochemistry | Amino acid sequencing using Edman degradation | Identifies amino acids in peptides |
Agricultural Chemistry | Intermediate for insecticides and herbicides | Supports development of pest control compounds |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2,4-dimethylphenyl isothiocyanate, and how can reaction conditions be optimized?
The compound can be synthesized via two primary methods:
- Reaction of 2,4-dimethylaniline with thiophosgene under controlled conditions (e.g., inert atmosphere, low temperature) to minimize side reactions like hydrolysis .
- Use of carbon disulfide and di-tert-butyl dicarbonate as a safer alternative to thiophosgene, with catalytic bases (e.g., triethylamine) to enhance yield . Optimization involves adjusting solvent polarity (e.g., dimethylbenzene for solubility), temperature (0–5°C to suppress byproducts), and stoichiometric ratios (excess thiophosgene for complete conversion). Purity is typically verified via GC-MS or HPLC .
Q. How does the reactivity of this compound compare to other substituted phenyl isothiocyanates?
The electron-donating methyl groups at the 2- and 4-positions increase electron density on the aromatic ring, reducing electrophilicity of the isothiocyanate group compared to electron-deficient analogs (e.g., 4-chloro derivatives). This results in slower nucleophilic addition rates but improved stability under ambient conditions. Comparative studies using kinetic assays (e.g., reaction with n-butylamine) show a 20–30% reduction in reaction speed versus 4-chlorophenyl isothiocyanate .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- FT-IR spectroscopy : Identification of the isothiocyanate group (sharp peak at ~2050–2100 cm⁻¹) .
- NMR spectroscopy : ¹H NMR reveals methyl group splitting patterns (e.g., doublets for ortho-methyl protons) and aromatic proton shifts .
- Single-crystal X-ray diffraction : Structural validation via SHELXL refinement, with typical R-factors <5% for high-resolution data .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported structural parameters of this compound derivatives?
Discrepancies in bond angles or torsional conformations (e.g., isothiocyanate group orientation) arise from differences in crystallization solvents or temperature. Using programs like WinGX and ORTEP-3 , researchers can model disorder or thermal motion. For example, a 2022 study resolved a 5° variance in the C-N=C-S angle by applying Hirshfeld surface analysis to account for intermolecular interactions .
Q. What strategies mitigate challenges in synthesizing thiourea derivatives from this compound?
Common issues include low yields due to steric hindrance from the 2-methyl group. Solutions involve:
- Microwave-assisted synthesis : Reduces reaction time (10–15 minutes vs. 12 hours) and improves yields by 15–20% .
- Use of polar aprotic solvents (e.g., DMF) : Enhances nucleophile accessibility to the isothiocyanate group . Side products (e.g., symmetrical thioureas) are minimized via dropwise amine addition and stoichiometric control .
Q. How do computational methods predict the biological activity of this compound?
Molecular docking (e.g., AutoDock Vina) identifies potential protein targets, such as cysteine proteases, by simulating binding to the isothiocyanate group. MD simulations reveal that the methyl groups reduce binding affinity by ~30% compared to unsubstituted phenyl isothiocyanate, aligning with in vitro IC₅₀ data .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Storage : Under nitrogen at –20°C in amber glass to prevent moisture absorption and photodegradation .
- Safety : Use PPE (gloves, goggles) and fume hoods due to GHS Hazard Codes H315 (skin irritation) and H335 (respiratory irritation) . Spills are neutralized with 10% sodium bicarbonate .
Q. Methodological Challenges
Q. How can researchers address low solubility of this compound in aqueous systems?
- Co-solvent systems : Ethanol-water (1:1 v/v) increases solubility 5-fold.
- Surfactant-assisted dispersion : SDS micelles (0.1–1.0 mM) enhance dispersion for biological assays .
Q. What advanced techniques validate the purity of this compound in trace-level applications?
- LC-MS/MS : Detects impurities at ppm levels using MRM transitions (e.g., m/z 166 → 121 for the parent ion) .
- Headspace GC : Identifies volatile byproducts (e.g., methylated amines) from incomplete reactions .
Q. Emerging Applications
Q. Can this compound serve as a ligand in coordination chemistry?
Yes, it forms stable complexes with transition metals (e.g., Pd(II), Cu(I)) via the S atom. X-ray structures show square-planar geometry in Pd complexes, with potential applications in catalysis .
Q. What role does this compound play in polymer science?
It acts as a chain-transfer agent in RAFT polymerization, controlling molecular weight distribution (Đ <1.2) in acrylate-based polymers. The methyl groups improve thermal stability (TGA decomposition onset at 220°C) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Positional Variations of Methyl Groups
The position of methyl substituents on the phenyl ring significantly influences chemical reactivity and physical properties. Key isomers include:
Key Observations :
- Electronic Effects : Methyl groups are electron-donating, increasing electron density on the phenyl ring. This may stabilize the isothiocyanate group but reduce its electrophilicity compared to electron-withdrawing substituents.
Functional Group Variants: Isothiocyanate vs. Isocyanate
Replacing the sulfur atom in the isothiocyanate group with oxygen yields isocyanate analogs, which differ in reactivity and applications:
Key Observations :
- Reactivity : Isothiocyanates are generally more reactive than isocyanates in nucleophilic additions due to sulfur’s larger atomic size and polarizability.
- Applications : Isothiocyanates are preferred in bioactive ligand synthesis (e.g., antimony complexes ), while isocyanates are common in polyurethane production.
Substituted Phenyl Isothiocyanates: Substituent Effects
Comparisons with analogs bearing different substituents highlight the impact of electronic and steric factors:
Key Observations :
- Electron-Withdrawing Groups (e.g., -Cl, -F): Increase the electrophilicity of the isothiocyanate group, accelerating reactions with nucleophiles.
- Electron-Donating Groups (e.g., -CH₃): Stabilize the aromatic ring but may slow reaction kinetics.
Inference for 2,4-DMPITC :
- However, steric hindrance could reduce interactions with bacterial targets.
Commercial Availability
Properties
IUPAC Name |
1-isothiocyanato-2,4-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-7-3-4-9(10-6-11)8(2)5-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHSBFCSOARUBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960410 | |
Record name | 1-Isothiocyanato-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20960410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39842-01-8, 71685-97-7 | |
Record name | 2,4-Dimethylphenylisothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039842018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xylyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071685977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Isothiocyanato-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20960410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xylyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.923 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Dimethylphenyl Isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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